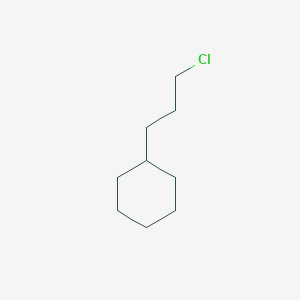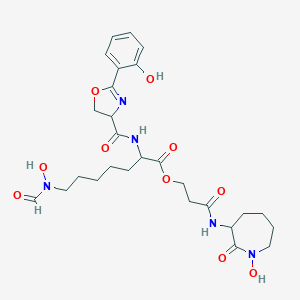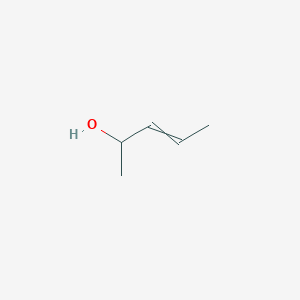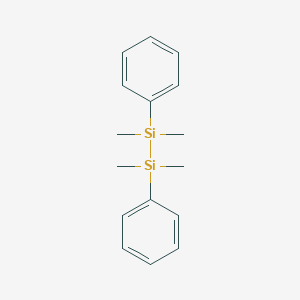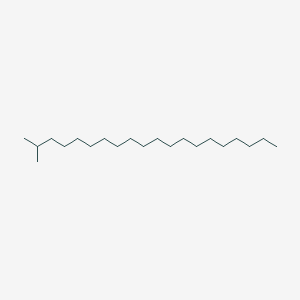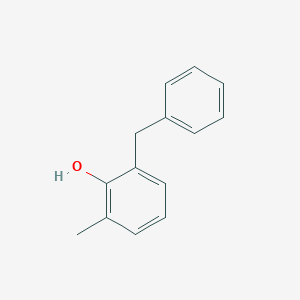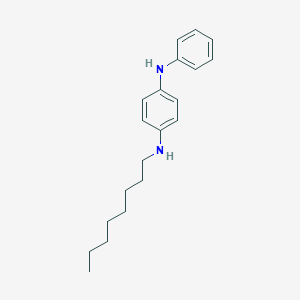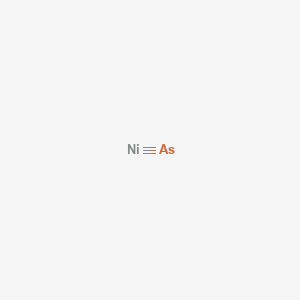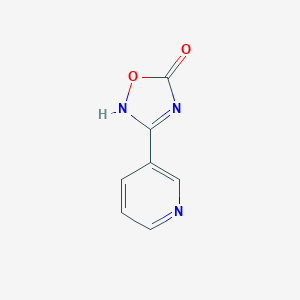
2,2,3,4-Tetramethylcyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,4-Tetramethylcyclobutan-1-one, also known as TMCB, is a cyclic ketone compound that has gained significant attention in the scientific community due to its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of 2,2,3,4-Tetramethylcyclobutan-1-one is not well understood, but it is believed to act as a Lewis acid catalyst in various chemical reactions. 2,2,3,4-Tetramethylcyclobutan-1-one has been shown to catalyze the Diels-Alder reaction between cyclopentadiene and various dienophiles, as well as the Friedel-Crafts alkylation of various aromatic compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,2,3,4-Tetramethylcyclobutan-1-one. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2,3,4-Tetramethylcyclobutan-1-one is its high reactivity and selectivity in various chemical reactions. Additionally, 2,2,3,4-Tetramethylcyclobutan-1-one is relatively easy to synthesize and has a long shelf life. However, one limitation of 2,2,3,4-Tetramethylcyclobutan-1-one is its high cost compared to other commonly used reagents.
Orientations Futures
There are several future directions for the study of 2,2,3,4-Tetramethylcyclobutan-1-one. One area of interest is the development of new synthetic methods for 2,2,3,4-Tetramethylcyclobutan-1-one that are more efficient and cost-effective. Additionally, the use of 2,2,3,4-Tetramethylcyclobutan-1-one as a chiral building block in the synthesis of novel natural products and pharmaceuticals is an area of ongoing research. Finally, the use of 2,2,3,4-Tetramethylcyclobutan-1-one as a catalyst in various chemical reactions and the development of new catalytic systems based on 2,2,3,4-Tetramethylcyclobutan-1-one is an area of interest for researchers.
Méthodes De Synthèse
2,2,3,4-Tetramethylcyclobutan-1-one can be synthesized through a variety of methods, including the reaction of 2-butanone with trimethylaluminum in the presence of titanium tetrachloride, or the reaction of cyclobutanone with methylmagnesium bromide followed by dehydration. Additionally, 2,2,3,4-Tetramethylcyclobutan-1-one can also be synthesized through the oxidation of 2,2,3,4-tetramethylcyclobutanol with chromium trioxide.
Applications De Recherche Scientifique
2,2,3,4-Tetramethylcyclobutan-1-one has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and pharmaceuticals. 2,2,3,4-Tetramethylcyclobutan-1-one has been used as a chiral building block in the synthesis of various natural products, such as the antibiotic (-)-spirofungin A. 2,2,3,4-Tetramethylcyclobutan-1-one has also been used as a monomer in the synthesis of novel polymers with unique properties, such as high thermal stability and good solubility in organic solvents. In the pharmaceutical industry, 2,2,3,4-Tetramethylcyclobutan-1-one has been studied for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs.
Propriétés
Numéro CAS |
1193-34-6 |
|---|---|
Nom du produit |
2,2,3,4-Tetramethylcyclobutan-1-one |
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
2,2,3,4-tetramethylcyclobutan-1-one |
InChI |
InChI=1S/C8H14O/c1-5-6(2)8(3,4)7(5)9/h5-6H,1-4H3 |
Clé InChI |
PVXWXVPUCQYBGD-UHFFFAOYSA-N |
SMILES |
CC1C(C(C1=O)(C)C)C |
SMILES canonique |
CC1C(C(C1=O)(C)C)C |
Synonymes |
2,2,3,4-Tetramethyl-1-cyclobutanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




